molecular formula C7H11N3O B13789353 as-Triazine, 5,6-dimethyl-3-ethoxy- CAS No. 74417-17-7

as-Triazine, 5,6-dimethyl-3-ethoxy-

Katalognummer: B13789353
CAS-Nummer: 74417-17-7
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: FAHSHESULNYEEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

as-Triazine, 5,6-dimethyl-3-ethoxy- is a derivative of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. The compound’s structure consists of a triazine ring substituted with two methyl groups at positions 5 and 6, and an ethoxy group at position 3. This unique substitution pattern imparts specific chemical and physical properties to the compound, making it valuable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of as-Triazine, 5,6-dimethyl-3-ethoxy- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and bases like potassium carbonate or sodium hydroxide to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of as-Triazine, 5,6-dimethyl-3-ethoxy- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

as-Triazine, 5,6-dimethyl-3-ethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Condensation Reagents: Aldehydes, ketones, and acids

Major Products Formed

The major products formed from these reactions include substituted triazines, amines, alcohols, carboxylic acids, and Schiff bases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

as-Triazine, 5,6-dimethyl-3-ethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other triazine derivatives may not be as effective .

Eigenschaften

CAS-Nummer

74417-17-7

Molekularformel

C7H11N3O

Molekulargewicht

153.18 g/mol

IUPAC-Name

3-ethoxy-5,6-dimethyl-1,2,4-triazine

InChI

InChI=1S/C7H11N3O/c1-4-11-7-8-5(2)6(3)9-10-7/h4H2,1-3H3

InChI-Schlüssel

FAHSHESULNYEEV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC(=C(N=N1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.